![molecular formula C16H14N2O2 B4766687 2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)
2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
Indole is an organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indoles are widely distributed in nature, most notably as the amino acid tryptophan and neurotransmitter serotonin .
Synthesis Analysis
Indole and its derivatives can be synthesized through various methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound such as an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
The molecular structure of indole is composed of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring . This specific arrangement gives rise to the term benzopyrrole, another common name for indole .Chemical Reactions Analysis
Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .Physical And Chemical Properties Analysis
Indole has a molecular weight of approximately 117.15 g/mol . It is sparingly soluble in water but highly soluble in organic solvents such as alcohol and ether .Scientific Research Applications
Building Block in Cycloaddition Reactions
Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . The chemistry of indole-based cycloadditions provides access to a wide array of heterocyclic architectures .
Synthesis of Diverse Heterocyclic Frameworks
Indole is used in the construction of complex and biologically relevant heterocyclic compounds . It plays a pivotal role in the synthesis of cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Electroluminescent and Photovoltaic Materials
Indolyl–furanoid, a heterobiaryl scaffold consisting of furan and indole, shows promising properties for electroluminescent and photovoltaic materials .
Inhibitors Against RAS-Derived Cancers
Indolyl–furanoid compounds have shown impressive bioactivity profile as inhibitors against the most-frequently mutated RAS-derived cancers .
Treatment for Acute Myeloid Leukemia (AML)
Indolyl–furanoid compounds have also been found to be effective in the treatment of acute myeloid leukemia (AML) .
Matrix Metalloproteinase (MMP) Inhibitors
These compounds have been found to be effective as matrix metalloproteinase (MMP) inhibitors .
Anticancer Agents Targeting EGFR
A series of N - (furan-2-ylmethyl)-1 H -indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Safety and Hazards
Future Directions
Indole and its derivatives have a wide range of applications in various sectors, including pharmaceuticals, agrochemicals, and perfumery . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing targeted therapeutics based on indole derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole-based compounds are known for their ability to undergo cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially be a part of the interaction between this compound and its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Action Environment
It is known that the reactions involving indole-based compounds are considered green reactions, as they are 100% atom-economical . This suggests that these reactions, and potentially the action of this compound, could be influenced by environmental factors.
properties
IUPAC Name |
furan-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(15-6-3-9-20-15)18-8-7-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-6,9,17H,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVGJGLQSLUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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